2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a piperidine ring, a methylbenzoyl group, and a tetrahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced via Friedel-Crafts acylation using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Tetrahydrocinnolinone Core: The tetrahydrocinnolinone core can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Fluorobenzyl)piperidin-4-yl]methanol
- 1-[(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
- 1-[(4-Bromobenzyl)piperidin-4-yl]methanol
Uniqueness
2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications . Its tetrahydrocinnolinone core and methylbenzoyl group differentiate it from other piperidine derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[1-(3-methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-5-4-7-19(13-16)22(27)24-11-9-17(10-12-24)15-25-21(26)14-18-6-2-3-8-20(18)23-25/h4-5,7,13-14,17H,2-3,6,8-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDFMVJXMIQUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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